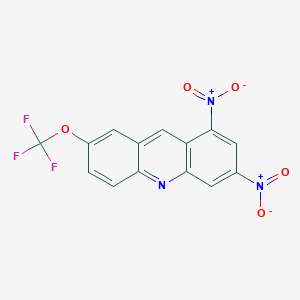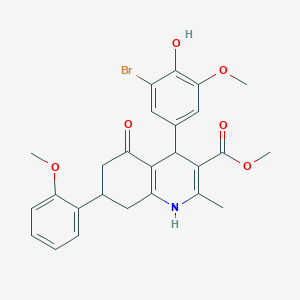
1,3-Dinitro-7-(trifluoromethoxy)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dinitro-7-(trifluoromethoxy)acridine is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and industrial applications. Acridine derivatives have been widely studied for their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and fluorescent materials .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is preferred due to its efficiency, safety, and cost-effectiveness.
Industrial Production Methods
Industrial production of 1,3-Dinitro-7-(trifluoromethoxy)acridine may involve large-scale synthesis using similar trifluoromethoxylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions
1,3-Dinitro-7-(trifluoromethoxy)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,3-diamino-7-(trifluoromethoxy)acridine, while oxidation can produce various oxidized derivatives .
科学的研究の応用
1,3-Dinitro-7-(trifluoromethoxy)acridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its unique chemical properties
作用機序
The mechanism of action of 1,3-Dinitro-7-(trifluoromethoxy)acridine involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate into DNA, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division. This intercalation disrupts the normal function of these enzymes, leading to cell death, particularly in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its antitumor activity.
Uniqueness
1,3-Dinitro-7-(trifluoromethoxy)acridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and stability compared to other acridine derivatives, making it a valuable compound for various applications .
特性
分子式 |
C14H6F3N3O5 |
|---|---|
分子量 |
353.21 g/mol |
IUPAC名 |
1,3-dinitro-7-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H6F3N3O5/c15-14(16,17)25-9-1-2-11-7(3-9)4-10-12(18-11)5-8(19(21)22)6-13(10)20(23)24/h1-6H |
InChIキー |
FCFHRJAWAXZIIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(C=C2C=C1OC(F)(F)F)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
![2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14948310.png)
![6,6-dimethyl-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14948313.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)
